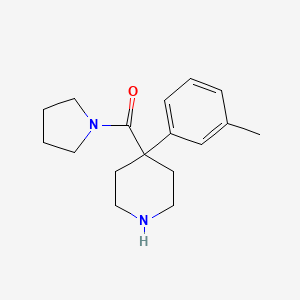
1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring bonded to a piperidine ring, which is further substituted with a m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of m-tolyl piperidine with a pyrrolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Other piperidine derivatives: Compounds such as piperidine and its substituted derivatives have similar structural features and may exhibit comparable reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine, with the chemical formula C17H24N2O and CAS number 83863-46-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse sources.
- Molecular Formula : C17H24N2O
- Molecular Weight : 272.392 g/mol
- InChI Key : IXSJBJNKASGMLL-UHFFFAOYSA-N
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of various pyrrolidine derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:
- Cell Lines Tested :
- HepG2 (liver cancer)
- SK-LU-1 (lung cancer)
- MCF-7 (breast cancer)
In a study evaluating Mannich bases, derivatives similar to this compound showed varying degrees of cytotoxicity, with some exhibiting IC50 values lower than 2 μg/mL against the MCF-7 cell line .
Neurotransmitter Modulation
The compound's structure suggests potential interactions with neurotransmitter systems. Studies on related piperidine derivatives indicate that they may act as selective inhibitors of dopamine and norepinephrine transporters, which are crucial for neurotransmission and have implications in treating conditions like depression and addiction .
Synthesis and Analytical Methods
The synthesis of this compound can be performed using various methodologies, typically involving reaction conditions that favor the formation of the desired pyrrolidine ring. Liquid chromatography methods, such as reverse phase high-performance liquid chromatography (RP-HPLC), have been employed to analyze and purify this compound effectively .
Case Studies and Research Findings
A selection of research findings relevant to the biological activity of this compound includes:
Properties
CAS No. |
83863-46-1 |
|---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
[4-(3-methylphenyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H24N2O/c1-14-5-4-6-15(13-14)17(7-9-18-10-8-17)16(20)19-11-2-3-12-19/h4-6,13,18H,2-3,7-12H2,1H3 |
InChI Key |
IXSJBJNKASGMLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCNCC2)C(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















